2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a complex heterocyclic compound that features both imidazo[2,1-a]isoquinoline and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde typically involves multi-step reactions. One common method includes the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII . The reaction conditions can be precisely controlled to achieve the desired structural diversity at the 5- or 6-position of the imidazo[2,1-a]isoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).
Major Products
Oxidation: 2-(5-Carboxyfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde.
Reduction: 2-(5-Hydroxymethylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The furan and imidazo[2,1-a]isoquinoline moieties may facilitate binding to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is unique due to the presence of both furan and imidazo[2,1-a]isoquinoline moieties, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-9-12-5-6-15(22-12)16-14(10-21)19-8-7-11-3-1-2-4-13(11)17(19)18-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWKQXBUSXIHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=C(O4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.